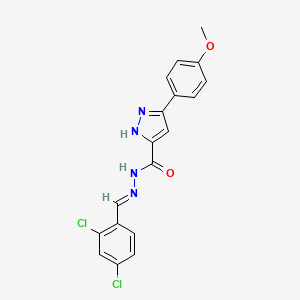

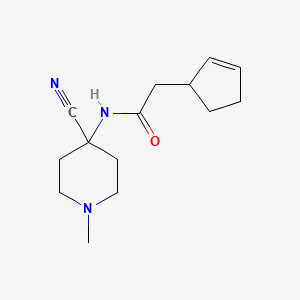

![molecular formula C12H9F3N2O2 B2988721 1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid CAS No. 1439896-54-4](/img/structure/B2988721.png)

1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoromethylated compounds, such as those containing a trifluoromethylphenyl group, are of significant interest in the field of medicinal chemistry due to their unique physicochemical properties . They are often used as key structural motifs in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethylated compounds can be complex and varies depending on the specific compound. For instance, the synthesis of a trifluoromethylated indenopyrazole involves the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine .

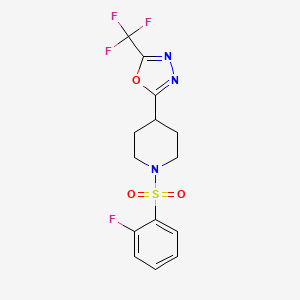

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds can vary greatly depending on the specific compound. For example, a compound like Piperazine, 1-[3-(trifluoromethyl)phenyl]- has a molecular weight of 230.2295 .

Chemical Reactions Analysis

The chemical reactions involving trifluoromethylated compounds can be quite diverse. For instance, the synthesis of a trifluoromethylated indenopyrazole involves an acid-catalyzed condensation reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds can vary greatly depending on the specific compound. For instance, a compound like 1-Methyl-3-trifluoromethyl-1H-pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Aplicaciones Científicas De Investigación

Photocatalytic Applications

A study utilized a similar structure, an ether-bridged dicarboxylic acid, as a building block to generate coordination polymeric architectures which showed promising photocatalytic properties for the UV-light-driven degradation of organic dye pollutants, highlighting its potential in environmental cleanup and remediation efforts (Lu et al., 2021).

Radiopharmaceutical Development

Research on mixed ligand fac-tricarbonyl complexes, incorporating imidazole and its derivatives, has been conducted to develop novel radiopharmaceuticals. This research illustrates the utility of imidazole-based compounds in medical imaging and diagnostic applications, particularly using technetium-99m for its favorable properties in nuclear medicine (Mundwiler et al., 2004).

Anticancer Activity

A series of novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and its methyl esters, which bear resemblance to the structure , were synthesized and showed significant antiproliferative effects against breast cancer cell lines, indicating the potential of imidazole derivatives in cancer therapeutics (Karthikeyan et al., 2017).

Coordination Polymers and MOFs

Research on coordination polymers and metal–organic frameworks (MOFs) utilizing imidazole-based ligands has shown that these compounds can form diverse structures with potential applications in gas storage, separation, and catalysis. The structural variety and properties are influenced by the coordination modes and the N-donor ligands used (Sun et al., 2010).

Luminescence Sensing

Imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been developed that show selective sensitivity to benzaldehyde-based derivatives. These frameworks have potential applications as fluorescence sensors for detecting specific chemicals, demonstrating the versatility of imidazole derivatives in sensor technology (Shi et al., 2015).

Mecanismo De Acción

Target of Action

It is suggested that compounds with a trifluoromethyl group can exhibit improved drug potency towards certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .

Mode of Action

It is known that the trifluoromethyl group can enhance the potency of drugs by facilitating key hydrogen bonding interactions with target proteins .

Biochemical Pathways

Compounds with a trifluoromethyl group have been shown to influence the activity of certain enzymes, potentially affecting the biochemical pathways in which these enzymes are involved .

Result of Action

It is suggested that the presence of a trifluoromethyl group can enhance the potency of drugs, potentially leading to more effective inhibition of target enzymes .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[[3-(trifluoromethyl)phenyl]methyl]imidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-2-8(6-9)7-17-5-4-16-10(17)11(18)19/h1-6H,7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVLWZCJNBNISG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CN=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2988642.png)

![4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol](/img/structure/B2988645.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2988646.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2988654.png)